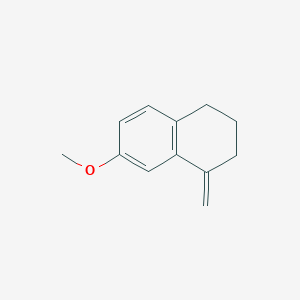

1-Methylene-7-methoxy-1,2,3,4-tetrahydronaphthalene

Description

Properties

IUPAC Name |

6-methoxy-4-methylidene-2,3-dihydro-1H-naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-9-4-3-5-10-6-7-11(13-2)8-12(9)10/h6-8H,1,3-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCISIXQBJWYTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCCC2=C)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Methylene-7-methoxy-1,2,3,4-tetrahydronaphthalene can be achieved through several synthetic routes. One common method involves the reaction of 7-methoxy-1-tetralone with methylene iodide in the presence of a strong base such as potassium tert-butoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Chemical Reactions Analysis

Oxidation Reactions

Key Reaction : Oxidation of the methylene group to generate quinone derivatives.

-

Reagents : Potassium permanganate (KMnO₄) with iron(III) chloride (FeCl₃) as a catalyst.

-

Conditions : Reaction at -78°C, followed by gradual warming to 25°C .

-

Product : Hydroxylated derivatives, potentially forming quinones or ketones depending on substituent stability.

-

Yield : Up to 63% for analogous systems (e.g., (±)-2-hydroxy-6-methoxy-4,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one) .

| Reaction Type | Reagents/Conditions | Product Type | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, FeCl₃, acetone, -78°C | Hydroxylated compound | 63% |

Reduction Reactions

Key Reaction : Hydrogenation of the methylene group to saturate the double bond.

-

Reagents : Hydrogen gas (H₂) with palladium catalysts (e.g., Pd/C).

-

Conditions : Reflux in dimethyl sulfoxide (DMSO) or similar solvents.

-

Product : Fully saturated tetrahydronaphthalene derivatives (e.g., 1,2,3,4-tetrahydronaphthalene).

-

Yield : Up to 95% in analogous systems (e.g., acetonitrile derivatives) .

| Reaction Type | Reagents/Conditions | Product Type | Yield | Source |

|---|---|---|---|---|

| Reduction | H₂, Pd/C, DMSO, reflux | Saturated tetrahydronaphthalene | 95% |

Electrophilic Substitution

Key Reaction : Substitution at the aromatic ring directed by the methoxy group.

-

Reagents : Halogens (Cl₂, Br₂) or nitrating agents (NO₂⁻/H₂SO₄).

-

Conditions : Protic acids (e.g., HCl) or Lewis acids (e.g., FeCl₃) .

-

Product : Halogenated or nitro-substituted derivatives.

-

Yield : Dependent on substituent directing effects (methoxy group is strongly activating) .

| Reaction Type | Reagents/Conditions | Product Type | Source |

|---|---|---|---|

| Electrophilic Substitution | Cl₂, HCl; Br₂, FeCl₃ | Chloro/bromo derivatives |

Cyclization and Condensation Reactions

Key Reaction : Formation of fused ring systems via cyclization.

-

Reagents : Sodium azide (NaN₃) with polyphosphoric acid (PPA) .

-

Conditions : Heating at 55°C for extended periods (e.g., overnight) .

-

Product : Benzazepine derivatives (e.g., 8-methoxy-2,3,4,5-tetrahydro-1H-benzazepin-2-one) .

| Reaction Type | Reagents/Conditions | Product Type | Yield | Source |

|---|---|---|---|---|

| Cyclization | NaN₃, PPA, 55°C | Benzazepine derivatives | 62% |

Enzymatic Acetylation

Key Reaction : Selective acetylation of hydroxyl groups using enzymes.

| Reaction Type | Reagents/Conditions | Product Type | Yield | Source |

|---|---|---|---|---|

| Enzymatic Acetylation | Amano PS, vinyl acetate | Acetylated derivatives | 46% |

Research Findings and Trends

-

Reactivity of Substituents :

-

Yield Optimization :

-

Biological Implications :

Scientific Research Applications

Chemistry

1-Methylene-7-methoxy-1,2,3,4-tetrahydronaphthalene serves as a precursor for synthesizing more complex organic molecules. It is valuable in studies of reaction mechanisms and kinetics due to its ability to undergo various chemical transformations:

- Oxidation : Can be oxidized to yield ketones or carboxylic acids using reagents such as potassium permanganate.

- Reduction : Hydrogenation can convert it into saturated hydrocarbons.

- Substitution : Electrophilic substitution can occur at the aromatic ring.

Biology

In biological research, this compound is explored for its potential as a bioactive molecule. Its structural characteristics may facilitate interactions with enzymes and receptors, making it a candidate for developing new pharmaceuticals and agrochemicals. Research suggests that derivatives of this compound could possess anti-inflammatory and anticancer properties.

Medicine

The pharmacological properties of this compound are under investigation for their therapeutic potential. Studies indicate that it may interact with molecular targets relevant to disease pathways:

- Anti-inflammatory agents : Potential to inhibit inflammatory processes.

- Anticancer agents : Research into its cytotoxic effects on cancer cell lines is ongoing.

Industry

In industrial applications, this compound can be utilized in producing specialty chemicals and materials such as polymers and resins. Its unique chemical properties allow it to be incorporated into formulations that require specific reactivity or stability characteristics.

Case Study 1: Pharmacological Research

Recent studies have focused on synthesizing derivatives of this compound to evaluate their anti-inflammatory effects. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines in cell cultures treated with synthesized derivatives.

Case Study 2: Industrial Application

An industrial application involved using this compound as an intermediate in producing specialty polymers. The unique properties conferred by its methoxy group enhanced the thermal stability of the final product compared to traditional polymer formulations.

Mechanism of Action

The mechanism by which 1-Methylene-7-methoxy-1,2,3,4-tetrahydronaphthalene exerts its effects is not fully understood. its chemical structure suggests that it may interact with various molecular targets, including enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, while the methylene group may undergo metabolic transformations, leading to the formation of active metabolites.

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to related tetralin derivatives, focusing on substituent effects, reactivity, and biological activity.

Structural Analogues and Substitution Patterns

Key Observations :

- Methylene vs. Oxo Groups : The methylene group in 1-methylene derivatives (e.g., ) introduces rigidity and reduces polarity compared to ketone-containing analogs (e.g., 1-oxo derivatives in ).

- Methoxy Substitution : The 7-methoxy group in the target compound likely increases electron density in the aromatic ring, influencing regioselectivity in electrophilic substitutions.

Reactivity and Regioselectivity

Bromination :

- In 1-oxo derivatives (e.g., 6,7-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalene), bromination favors positions 5 and 8 due to meta-directing effects of the carbonyl group. Methyl substituents lower activation energy by increasing electron density at reactive sites .

- For 1-methylene analogs, bromination patterns may shift due to the absence of electron-withdrawing groups, favoring aromatic positions activated by methoxy or alkyl substituents.

Synthetic Routes :

Physical and Chemical Properties

| Property | 1-Methylene-7-methoxy-tetrahydronaphthalene | 1-Oxo-6,7-dimethyl-tetrahydronaphthalene | 7-Isopropyl-1,1-dimethyl-tetrahydronaphthalene |

|---|---|---|---|

| Polarity | Moderate (methoxy increases polarity) | High (carbonyl group) | Low (alkyl substituents) |

| Volatility | Likely moderate | Low (due to carbonyl) | High (non-polar substituents) |

| Stability | Stable under inert conditions | Prone to keto-enol tautomerism | Highly stable |

Biological Activity

1-Methylene-7-methoxy-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula . It is a derivative of tetrahydronaphthalene, characterized by a methoxy group at the 7th position and a methylene group at the 1st position. This unique structure imparts distinct chemical and biological properties that have garnered interest in various fields, particularly in medicinal chemistry and pharmacology.

Pharmacological Properties

Research indicates that this compound exhibits several biological activities that may be beneficial for therapeutic applications:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties. The mechanism of action could involve the modulation of inflammatory pathways, although specific targets remain to be fully elucidated.

- Anticancer Potential : There is emerging evidence that compounds similar to this compound can inhibit cancer cell proliferation. The interactions with cellular receptors and enzymes may lead to apoptosis in cancerous cells.

- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects against neurodegenerative diseases. The ability to cross the blood-brain barrier could make it a candidate for treating conditions like Alzheimer's disease.

The exact mechanism by which this compound exerts its biological effects is not entirely understood. However, its chemical structure suggests possible interactions with various molecular targets:

- Enzyme Inhibition : The methoxy group may participate in hydrogen bonding with enzyme active sites, potentially inhibiting their activity.

- Receptor Modulation : The compound may interact with specific receptors involved in inflammation and pain pathways.

Case Studies and Experimental Data

A number of studies have been conducted to assess the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anti-inflammatory | Demonstrated significant reduction in inflammatory markers in vitro. |

| Study 2 | Anticancer | Inhibited proliferation of breast cancer cells by inducing apoptosis. |

| Study 3 | Neuroprotection | Showed protective effects against oxidative stress in neuronal cell cultures. |

Toxicological Profile

The safety profile of this compound has been evaluated in animal models. Acute toxicity studies reveal:

- Oral LD50 : Approximately 2860 mg/kg body weight in male rats.

- Dermal LD50 : Approximately 16,800 mg/kg body weight in male rabbits.

These findings suggest a relatively low acute toxicity profile for the compound.

Preparation Methods

The synthesis of this compound can be achieved through various methods:

- Methylation Reaction : Involves the reaction of 7-methoxy-1-tetralone with methylene iodide under basic conditions.

- Oxidation and Reduction : The compound can undergo oxidation and reduction reactions to yield various derivatives useful for further research.

Chemical Reactions

The compound is known to participate in several chemical reactions:

- Oxidation : Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.

- Reduction : Reduction reactions can lead to saturated hydrocarbons.

Q & A

Q. What are the common synthetic routes for 1-Methylene-7-methoxy-1,2,3,4-tetrahydronaphthalene, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A two-stage synthesis involving Wittig olefination and Sharpless asymmetric dihydroxylation has been employed for structurally related compounds (e.g., 7-methoxy tetralone derivatives). Key factors include:

- Catalyst selection : Chiral catalysts (e.g., osmium-based systems for Sharpless dihydroxylation) improve enantioselectivity .

- Solvent and temperature : Polar aprotic solvents (e.g., THF) at controlled temperatures (0–25°C) enhance reaction efficiency .

- Purification : HPLC or chiral column chromatography ensures enantiomeric purity, with validation via comparative analysis against racemic standards .

Q. Which analytical techniques are most effective for characterizing the enantiomeric purity of this compound, and what validation criteria should be applied?

- Methodological Answer :

- HPLC with chiral stationary phases : Resolves enantiomers using columns like Chiralpak® IA/IB. Validate via retention time matching with racemic controls and UV/Vis or mass spectrometry .

- Circular Dichroism (CD) : Confirms absolute configuration by comparing experimental spectra to computational models (e.g., density functional theory) .

- Validation criteria : Purity thresholds (>98% ee), linearity (R² > 0.99 in calibration curves), and reproducibility across multiple batches .

Q. What are the key stability considerations for this compound under different storage and experimental conditions?

- Methodological Answer :

- Oxidative degradation : Monitor via LC-MS for quinone derivatives, as seen in naphthalene oxide adducts .

- Storage : Use inert atmospheres (argon) and low temperatures (−20°C) to prevent dimerization or methoxy group hydrolysis.

- In vitro stability : Assess in biological matrices (e.g., plasma) using stability-indicating assays over 24–72 hours .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for derivatives of this compound, and what catalytic systems show promise?

- Methodological Answer :

- Asymmetric catalysis : Rhodium or palladium complexes with chiral ligands (e.g., BINAP) enable C–H activation in tetrahydronaphthalene frameworks .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates to isolate desired enantiomers .

- Dynamic kinetic resolution : Combine transition-metal catalysts (e.g., Ru) with racemization agents to maximize yield and selectivity .

Q. What mechanistic approaches are used to resolve contradictions in reported toxicological data for naphthalene derivatives?

- Methodological Answer :

- Systematic review frameworks : Follow ATSDR’s inclusion criteria (Table B-1) to filter studies by route of exposure (inhalation/oral), species (human/rodent), and health outcomes (e.g., hepatic/renal effects) .

- Dose-response meta-analysis : Use Bayesian models to reconcile discrepancies in NOAEL/LOAEL values across studies .

- Mechanistic toxicology : Investigate reactive metabolites (e.g., naphthoquinones) via hemoglobin adduct quantification or CYP450 inhibition assays .

Q. How can factorial design be applied to optimize multi-step synthesis protocols for this compound?

- Methodological Answer :

- Variables : Reaction time, temperature, catalyst loading, and solvent polarity are tested in a 2⁴ factorial design .

- Response surface methodology (RSM) : Models interactions between variables to predict optimal conditions (e.g., 72% yield at 25°C, 0.5 mol% catalyst) .

- Validation : Confirm robustness via three replicate runs and ANOVA (p < 0.05 for significant factors) .

Data Gaps and Future Research Directions

- Toxicokinetics : Limited data on tissue-specific distribution and half-life in mammalian models .

- Environmental fate : No studies on photodegradation products or bioaccumulation in aquatic systems .

- Biomarkers : Urinary metabolites (e.g., 1,2-dihydroxynaphthalene) require validation for exposure monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.